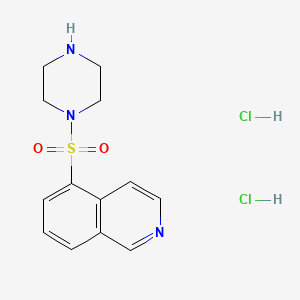

HA-100 dihydrochloride

描述

它主要作为蛋白激酶抑制剂而闻名,包括环腺苷酸依赖性蛋白激酶 (PKA)、环鸟苷酸依赖性蛋白激酶 (PKG) 和蛋白激酶 C (PKC) 。由于其调节各种细胞过程的能力,该化合物已被广泛用于科学研究。

准备方法

合成路线和反应条件: HA-100 二盐酸盐的合成涉及在磺酰化剂存在下,异喹啉与哌嗪的反应。反应通常在受控的温度和压力条件下进行,以确保生成所需的产物。 最终化合物然后通过结晶或色谱技术进行纯化 。

工业生产方法: 在工业环境中,HA-100 二盐酸盐的生产遵循类似的合成路线,但规模更大。该过程涉及使用高容量反应器和自动化系统来保持一致的反应条件。 然后对化合物进行严格的质量控制措施,以确保其纯度和功效 。

化学反应分析

反应类型: HA-100 二盐酸盐经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化形成亚砜或砜。

还原: 还原反应可以将磺酰基转化为硫醇基。

取代: 异喹啉环可以与各种亲电试剂发生取代反应.

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

主要产物: 这些反应形成的主要产物包括亚砜、砜、硫醇和取代的异喹啉衍生物 。

科学研究应用

Research Applications

HA-100 dihydrochloride has been utilized in a variety of experimental settings:

-

Inhibition of Protein Kinases :

- HA-100 is effective in inhibiting myosin light chain kinase (MLCK), which plays a crucial role in muscle contraction and cellular motility. This inhibition is vital for studying muscle physiology and pathophysiology .

- It also inhibits PKA and PKC, making it useful for research into signaling pathways that regulate cellular processes such as metabolism, growth, and apoptosis .

- Cell Culture Studies :

-

Biochemical Assays :

- HA-100 is frequently employed in various biochemical assays, including:

- Cell Signaling Research :

Case Studies

Several studies have highlighted the effectiveness of this compound in specific research scenarios:

-

Role in Muscle Contraction Studies :

- In a study examining the role of MLCK in smooth muscle contraction, HA-100 was used to delineate the pathway by which calcium ions influence muscle contraction through phosphorylation processes. The results demonstrated that inhibition of MLCK significantly reduced contractile responses in smooth muscle tissues .

- Stem Cell Research :

-

Cancer Research Applications :

- In cancer studies, HA-100 has been utilized to investigate the signaling pathways involved in tumor growth and metastasis. By inhibiting PKC, researchers were able to observe changes in cell proliferation rates and migration patterns, providing insights into potential therapeutic targets for cancer treatment .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Protein Kinase Inhibition | MLCK, PKA, PKC inhibition | Essential for understanding muscle contraction |

| Cell Culture | Enhancing pluripotent stem cell survivability | Increased efficiency in iPSC reprogramming |

| Biochemical Assays | Western Blotting, Flow Cytometry | Effective detection and analysis of proteins |

| Cancer Research | Investigating tumor signaling pathways | Identified potential therapeutic targets |

作用机制

HA-100 二盐酸盐通过抑制蛋白激酶的活性发挥作用。它与这些酶的 ATP 结合位点结合,阻止靶蛋白的磷酸化。这种抑制会破坏各种信号通路,导致细胞反应改变。 该化合物专门针对 PKA、PKG 和 PKC,具有不同程度的效力 。

类似化合物:

HA-1077 (法舒地尔): 另一种异喹啉衍生物,抑制 Rho 相关蛋白激酶 (ROCK),并在心血管疾病中具有应用。

H-89: PKA 的选择性抑制剂,用于涉及 cAMP 信号通路的研究所。

星形孢菌素: 一种广谱激酶抑制剂,对各种蛋白激酶具有强活性

HA-100 二盐酸盐的独特性: HA-100 二盐酸盐因其特异性抑制谱及其同时调节多种激酶的能力而独一无二。 这使其成为研究复杂信号网络和开发靶向疗法的重要工具 。

相似化合物的比较

HA-1077 (Fasudil): Another isoquinoline derivative that inhibits Rho-associated protein kinase (ROCK) and has applications in cardiovascular diseases.

H-89: A selective inhibitor of PKA, used in studies involving cAMP signaling pathways.

Staurosporine: A broad-spectrum kinase inhibitor with potent activity against various protein kinases

Uniqueness of HA-100 Dihydrochloride: this compound is unique due to its specific inhibition profile and its ability to modulate multiple kinases simultaneously. This makes it a valuable tool in research focused on understanding complex signaling networks and developing targeted therapies .

生物活性

HA-100 dihydrochloride, also known as 1-(5-Isoquinolinylsulfonyl)piperazine dihydrochloride, is a small molecule compound primarily recognized for its role as a protein kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15N3O2S·2HCl

- Molecular Weight : 350.3 g/mol

- CAS Number : 210297-47-5

- Purity : ≥98% (HPLC)

- Solubility : Soluble in water or DMSO

HA-100 acts as an inhibitor of several key protein kinases, including:

- Myosin Light Chain Kinase (MLCK)

- cAMP-dependent Protein Kinase (PKA)

- Protein Kinase C (PKC)

These kinases play crucial roles in various cellular processes, including muscle contraction, cell signaling, and metabolism. By inhibiting these enzymes, HA-100 can modulate cellular responses to stimuli and has potential therapeutic applications in various diseases.

Inhibition of Protein Kinases

HA-100 has been shown to selectively inhibit protein kinases involved in calcium-dependent myosin phosphorylation. This inhibition can affect muscle contraction and other physiological processes. Studies have demonstrated that HA-100 can reduce the oxidative metabolism of human polymorphonuclear leukocytes when stimulated by agonists, highlighting its potential anti-inflammatory properties .

Effects on Stem Cells

Research indicates that HA-100 may enhance the survivability of pluripotent stem cells and improve the efficiency of chemical reprogramming in human fibroblasts. This suggests that HA-100 could be a valuable tool in regenerative medicine and stem cell research .

Case Studies and Experimental Data

- Study on Oxidative Metabolism :

- Stem Cell Applications :

- Cytotoxicity Assessment :

Comparative Table of Biological Activities

| Activity | Description |

|---|---|

| Protein Kinase Inhibition | Inhibits MLCK, PKA, PKC |

| Anti-inflammatory Effects | Reduces oxidative metabolism in leukocytes |

| Stem Cell Viability | Enhances survivability and reprogramming efficiency in pluripotent stem cells |

| Cytotoxicity | Low cytotoxicity across various cell lines |

属性

IUPAC Name |

5-piperazin-1-ylsulfonylisoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S.2ClH/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13;;/h1-5,10,14H,6-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQAPKKKTQCVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。